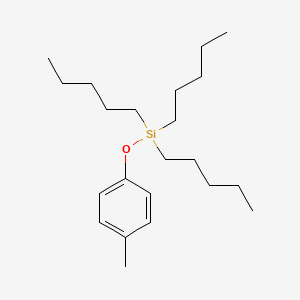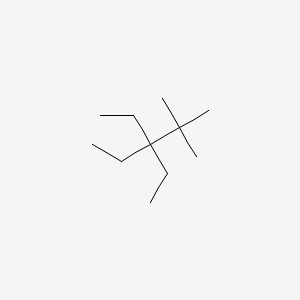
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is an organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility. This particular silane compound is characterized by the presence of a silicon atom bonded to organic groups, including a 2-chloro-3,3-dimethyl-1-methylenebutyl group and three methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, typically involves the reaction of chloromethyltrimethylsilane with a suitable organometallic reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this silane compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. This method is efficient and allows for the large-scale production of various organosilicon compounds, including Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-.
化学反应分析
Types of Reactions
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用机制
The mechanism of action of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, involves its ability to form strong bonds with other molecules through its silicon atom. This allows it to interact with various molecular targets and pathways, leading to its diverse applications in different fields. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity and functionality.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different applications.
Chloromethyltrimethylsilane: Shares structural similarities but differs in its specific functional groups and uses.
Uniqueness
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be as effective.
属性
CAS 编号 |
61628-64-6 |
|---|---|
分子式 |
C10H21ClSi |
分子量 |
204.81 g/mol |
IUPAC 名称 |
(3-chloro-4,4-dimethylpent-1-en-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H21ClSi/c1-8(12(5,6)7)9(11)10(2,3)4/h9H,1H2,2-7H3 |
InChI 键 |
UNZADYZNGVVAHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=C)[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)






![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

